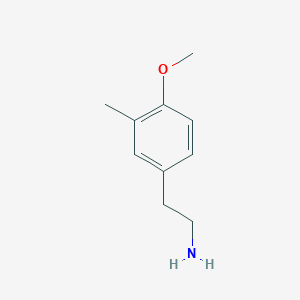

2-(4-Methoxy-3-methyl-phenyl)-ethylamine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(4-methoxy-3-methylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8-7-9(5-6-11)3-4-10(8)12-2/h3-4,7H,5-6,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBFFCNUWKJZAKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CCN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424471 | |

| Record name | 2-(4-Methoxy-3-methylphenyl)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18149-08-1 | |

| Record name | 2-(4-Methoxy-3-methylphenyl)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-methoxy-3-methylphenyl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 4 Methoxy 3 Methyl Phenyl Ethylamine and Analogues

Established Synthetic Routes for Substituted Phenethylamines

Traditional methods for synthesizing phenethylamines have been refined over decades and remain fundamental in organic synthesis. These routes often involve multi-step sequences starting from readily available precursors.

Reduction of β-Nitrostyrene Derivatives

One of the most common and cost-effective methods for preparing primary phenethylamines involves the reduction of substituted β-nitrostyrenes. beilstein-journals.orgchemrxiv.org This process requires the reduction of both the nitro group and the alkene double bond. chemrxiv.org The necessary β-nitrostyrene precursors can typically be synthesized through the condensation of the corresponding benzaldehyde (B42025) (in this case, 4-methoxy-3-methylbenzaldehyde) with nitromethane. mdma.ch

Various reducing agents can be employed for this transformation. Lithium aluminum hydride (LiAlH₄) is a powerful reagent that effectively reduces β-nitrostyrenes to the corresponding phenethylamines, a method that has proven successful for preparing phenolic phenethylamines. mdma.ch However, the use of LiAlH₄ requires an inert atmosphere and careful handling. beilstein-journals.orgchemrxiv.org

More recent advancements have focused on milder and more user-friendly reagents. A combination of sodium borohydride (B1222165) (NaBH₄) and copper(II) chloride (CuCl₂) has been shown to be a simple, rapid, and high-yielding system for the one-pot reduction of β-nitrostyrenes. beilstein-journals.orgchemrxiv.orgnih.gov This method avoids the need for special precautions or an inert atmosphere and simplifies the purification process, offering yields often ranging from 62% to 83%. beilstein-journals.orgnih.gov

| Reducing Agent/System | Key Features | Typical Reaction Time | Reported Yields | Reference |

|---|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Highly effective; requires inert atmosphere and special handling. | Several hours to >24 hours | Up to 81% | mdma.ch |

| Catalytic Hydrogenation | Involves stepwise reactions and workup. | 3 to 24 hours | Variable | beilstein-journals.orgchemrxiv.org |

| Sodium Borohydride/Copper(II) Chloride (NaBH₄/CuCl₂) | Mild conditions, one-pot procedure, no inert atmosphere required. | 10 to 30 minutes | 62–83% | beilstein-journals.orgnih.gov |

Reductive Amination Pathways

Reductive amination is a versatile and widely used method for forming C-N bonds and plays a significant role in the synthesis of pharmaceuticals. acs.org This one-pot reaction typically involves treating a ketone or aldehyde with an amine or ammonia (B1221849) in the presence of a reducing agent. libretexts.org To synthesize a primary amine like 2-(4-methoxy-3-methyl-phenyl)-ethylamine, the corresponding phenylacetone (B166967) derivative (4-methoxy-3-methyl-phenyl)-2-propanone would be treated with ammonia.

The reaction proceeds through the formation of an imine intermediate, which is then reduced in situ to the amine. libretexts.org While hydrogen gas over a metal catalyst can be used, laboratory-scale syntheses often employ hydride reagents like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃]. libretexts.org An alternative, sodium cyanoborohydride, has also been widely used but is more toxic. prepchem.comkoreascience.kr Borohydride exchange resin (BER) has been presented as a less toxic and effective alternative for these transformations. koreascience.kr

N-Alkylation Strategies for Amine Moiety Modification

For the synthesis of analogues of this compound, modification of the primary amine is a common strategy. N-alkylation introduces alkyl groups onto the nitrogen atom, leading to secondary or tertiary amines. A clean and efficient method for this transformation utilizes alcohols as alkylating agents in a "borrowing hydrogen" process. nih.govbath.ac.ukresearchgate.net This reaction is catalyzed by a transition metal complex, often involving iridium, which temporarily "borrows" hydrogen from the alcohol to form an aldehyde intermediate. nih.govsigmaaldrich.com The amine then condenses with the aldehyde to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst and yielding the N-alkylated amine. nih.govresearchgate.net This method is advantageous as it uses readily available alcohols and produces water as the only byproduct.

Multi-step Organic Synthesis Approaches for Complex Analogues

The synthesis of more complex analogues often requires multi-step reaction sequences where different functionalities are introduced and manipulated. researchgate.net These synthetic campaigns rely on a robust toolbox of organic reactions. For instance, creating a complex phenethylamine (B48288) derivative might begin with a Friedel-Crafts acylation to install a keto group on a substituted benzene (B151609) ring. This ketone can then be transformed into an amine via reductive amination. libretexts.org Subsequent reactions could involve N-alkylation, or further modifications to the aromatic ring. nih.gov One-pot, multi-step syntheses are increasingly being developed to improve efficiency by minimizing intermediate purification steps. nih.gov Such strategies are crucial for building libraries of related compounds for structure-activity relationship studies.

Advanced and Emerging Synthetic Methodologies

Modern synthetic chemistry has seen the advent of powerful new techniques that provide alternative and often more efficient routes to complex molecules. Transition metal catalysis, in particular, has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. acs.org

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Ni/Photoredox Coupling)

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for synthesizing 2-arylethylamines. mdpi.comnih.gov These methods often offer high levels of control over chemo- and regioselectivity. A particularly innovative and rapidly developing area is the merger of nickel catalysis with photoredox catalysis. acs.org

Dual Ni/photoredox catalysis enables the coupling of electrophiles, such as aryl halides, with amine precursors under mild conditions. virginia.edunih.govunimi.it For example, a photoassisted Ni-catalyzed reductive cross-coupling has been developed between tosyl-protected alkyl aziridines and (hetero)aryl iodides. acs.orgnih.gov This reaction uses an inexpensive organic photocatalyst and avoids stoichiometric metal reductants. acs.org The mechanism can involve the generation of radical intermediates through single-electron transfer events initiated by the excited photocatalyst. researchgate.netprinceton.edu This strategy allows for the modular assembly of a diverse range of β-phenethylamine scaffolds, which is highly valuable for medicinal chemistry applications. acs.orgnih.gov

| Method | Catalyst System | Coupling Partners | Key Advantage | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Palladium Complex | Aliphatic aziridines and aryl boronic acids | High regioselectivity for β-phenethylamines. | acs.orgnih.gov |

| Negishi Cross-Coupling | Nickel Complex | N-Tosylaziridines and alkylzinc reagents | Highly regioselective. | nih.gov |

| Ni/Photoredox Cross-Electrophile Coupling | NiBr₂·3H₂O / 4CzIPN (photocatalyst) | Aliphatic aziridines and aryl iodides | Mild, modular, avoids stoichiometric metal reductants. | acs.orgnih.gov |

| Hydroamination | Rhodium/DPEphos | Vinyl arenes and dialkylamines | Atom-economical route to amines. | acs.org |

Asymmetric Synthesis and Chiral Resolution Techniques for Enantiomeric Purity

The generation of enantiomerically pure this compound is crucial for various scientific applications. Methodologies to achieve this can be broadly categorized into asymmetric synthesis, where the desired stereocenter is introduced selectively, and chiral resolution, where a racemic mixture is separated into its constituent enantiomers.

One prominent method for chiral resolution is enzymatic kinetic resolution. This technique utilizes enzymes, often lipases, to selectively acylate one enantiomer of a racemic amine, allowing for the separation of the unreacted amine and the acylated product. For phenylethylamine analogues, Candida antarctica lipase (B570770) B (CAL-B) has demonstrated high efficacy. researchgate.netrsc.org In a typical process, the racemic amine is treated with an acyl donor, such as ethyl methoxyacetate, in the presence of the enzyme. The enzyme preferentially catalyzes the acylation of one enantiomer, leaving the other enantiomer unreacted. Subsequent separation of the acylated and unacylated forms, followed by hydrolysis of the amide, yields both enantiomers in high enantiomeric purity. researchgate.netrsc.org The efficiency of such resolutions can be influenced by the solvent, acyl donor, and temperature. researchgate.net

Another classical approach to chiral resolution involves the formation of diastereomeric salts. This method employs a chiral resolving agent, typically a chiral acid, which reacts with the racemic amine to form a pair of diastereomeric salts. These salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. tcichemicals.com Once separated, the individual enantiomers of the amine can be recovered by treatment with a base.

Asymmetric synthesis offers a more direct route to enantiomerically pure phenylethylamines. One strategy involves the asymmetric lithiation of an N-acylated 2-phenylethylamine precursor in the presence of a chiral ligand, such as (-)-sparteine, followed by reaction with an electrophile. acs.orgacs.orgnih.gov This method facilitates the enantioselective introduction of substituents at the benzylic position. Furthermore, asymmetric hydrogenation of enamides or imines derived from a corresponding ketone precursor, using chiral catalysts, can provide access to the desired enantiomerically enriched amine.

| Resolution Method | Key Reagents/Catalysts | Typical Outcome |

| Enzymatic Kinetic Resolution | Candida antarctica lipase B (CAL-B), ethyl methoxyacetate | High enantiomeric excess (ee) for both enantiomers. researchgate.netrsc.org |

| Diastereomeric Salt Formation | Chiral acids (e.g., tartaric acid derivatives) | Separation of diastereomeric salts by crystallization. google.com |

| Asymmetric Synthesis | Chiral ligands (e.g., (-)-sparteine), chiral catalysts | Direct formation of enantiomerically enriched product. acs.orgacs.orgnih.gov |

Strategies for Introducing Methoxy (B1213986) and Alkyl Substituents on the Phenyl Ring

The synthesis of this compound and its analogues relies on established methods for introducing substituents onto the aromatic ring. The specific placement of the methoxy and methyl groups at the 4- and 3-positions, respectively, can be achieved through various synthetic routes, often starting from commercially available substituted benzene derivatives.

A common approach begins with a suitably substituted benzaldehyde or phenylacetic acid. For instance, 4-methoxy-3-methylbenzaldehyde (B1345598) can serve as a key starting material. This aldehyde can be converted to the corresponding nitrostyrene (B7858105) by condensation with nitromethane. Subsequent reduction of the nitrostyrene, typically with a reducing agent like lithium aluminum hydride (LiAlH4), yields the target phenylethylamine.

Alternatively, reductive amination of a corresponding ketone, 4-methoxy-3-methylphenylacetone, provides another viable route. scribd.com This one-pot reaction involves the condensation of the ketone with an amine source, such as ammonia or an ammonium (B1175870) salt, in the presence of a reducing agent like sodium cyanoborohydride.

The synthesis of the substituted aromatic precursors themselves can be accomplished through standard electrophilic aromatic substitution reactions. For example, Friedel-Crafts alkylation of an anisole (B1667542) derivative can introduce the methyl group, followed by other functional group manipulations to arrive at the desired starting material. The directing effects of the substituents must be carefully considered to achieve the desired 3,4-substitution pattern. The methoxy group is an ortho-, para-director, while the methyl group is also an ortho-, para-director. Therefore, the order of introduction of these groups and the choice of starting material are critical for regiochemical control.

Reactivity Profiles and Derivatization Strategies

Nucleophilic Character of the Amine Group

The primary amine group in this compound is the most nucleophilic center in the molecule. This characteristic allows for a wide range of derivatization reactions, primarily involving the formation of new bonds at the nitrogen atom. The lone pair of electrons on the nitrogen readily attacks electrophilic species.

Common reactions exploiting the nucleophilicity of the amine include N-alkylation and N-acylation. N-alkylation, the reaction with alkyl halides or other alkylating agents, can be used to introduce one or two alkyl groups on the nitrogen, forming secondary or tertiary amines, respectively. The degree of alkylation can be controlled by the stoichiometry of the reagents and the reaction conditions.

N-acylation involves the reaction of the amine with acylating agents such as acid chlorides, anhydrides, or esters to form amides. This reaction is typically robust and high-yielding. For example, the enzymatic acylation discussed in the context of chiral resolution is a testament to the reactivity of the amine group. researchgate.netrsc.org

The amine group can also participate in reductive amination reactions with aldehydes and ketones. This process involves the initial formation of an imine or enamine intermediate, which is then reduced in situ to form a new secondary or tertiary amine. nih.gov This is a versatile method for introducing a variety of substituents onto the nitrogen atom.

Transformations Involving the Methoxy Substituent (e.g., Demethylation)

The methoxy group on the phenyl ring is a relatively stable ether linkage. However, it can be cleaved under specific conditions to yield the corresponding phenol. This demethylation is a significant transformation as it unmasks a hydroxyl group, which can then be used for further functionalization.

The most common method for ether cleavage is treatment with strong protic acids, particularly hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orglibretexts.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group in an SN2 reaction. This process is generally effective for aryl methyl ethers. libretexts.org

Lewis acids, such as boron tribromide (BBr3), are also powerful reagents for the demethylation of aromatic ethers. This method is often preferred for its high efficiency and milder reaction conditions compared to strong mineral acids.

In some contexts, enzymatic demethylation can be achieved. For instance, cytochrome P450 enzymes have been shown to catalyze the O-demethylation of methoxyphenethylamines. researchgate.net

| Demethylation Reagent | Reaction Type | Key Features |

| Hydrobromic Acid (HBr) / Hydroiodic Acid (HI) | Acid-catalyzed nucleophilic substitution (SN2) | Requires strong acid and often elevated temperatures. wikipedia.orglibretexts.org |

| Boron Tribromide (BBr3) | Lewis acid-mediated cleavage | Highly effective, often used under milder conditions. |

| Cytochrome P450 Enzymes | Enzymatic O-demethylation | Biocatalytic approach, highly specific. researchgate.net |

Aromatic Ring Functionalization and Substitution Reactions

The phenyl ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the methoxy and methyl groups. These substituents direct incoming electrophiles primarily to the ortho and para positions relative to themselves. Given the existing 3,4-substitution pattern, the available positions for substitution are C-2, C-5, and C-6.

The methoxy group is a strongly activating ortho-, para-director, while the methyl group is a moderately activating ortho-, para-director. The combined effect of these two groups will direct incoming electrophiles to the positions most activated by both. The C-5 position is para to the methyl group and ortho to the methoxy group, making it a likely site for substitution. The C-2 position is ortho to both the methyl and methoxy groups, also making it a potential site of reaction. Steric hindrance may play a role in determining the regioselectivity between these positions.

Typical electrophilic aromatic substitution reactions that could be performed include nitration (using nitric acid and sulfuric acid), halogenation (using a halogen and a Lewis acid), sulfonation (using fuming sulfuric acid), and Friedel-Crafts acylation or alkylation (using an acyl/alkyl halide and a Lewis acid). The specific conditions would need to be carefully controlled to avoid side reactions involving the amine group, which can be protonated or react with the electrophiles. Protection of the amine group, for example by acylation, is often necessary before performing electrophilic aromatic substitution.

Cyclization Reactions to Form Fused Ring Systems (e.g., Pictet-Spengler Condensation)

This compound is a suitable substrate for the Pictet-Spengler reaction, a powerful method for the synthesis of tetrahydroisoquinolines. wikipedia.orgnrochemistry.comdepaul.edu This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.

In the case of this compound, the reaction with an aldehyde, such as formaldehyde (B43269) or acetaldehyde, would proceed as follows:

Formation of an iminium ion from the condensation of the primary amine with the carbonyl compound.

Intramolecular electrophilic attack of the iminium ion on the electron-rich aromatic ring. The cyclization will occur at the position most activated by the methoxy and methyl groups and sterically accessible, which is typically the C-6 position of the phenylethylamine, leading to the formation of a 1,2,3,4-tetrahydroisoquinoline (B50084) ring system.

The reaction is typically carried out in the presence of a protic acid (e.g., HCl, H2SO4) or a Lewis acid, and may require heating. wikipedia.orggoogle.com The specific aldehyde or ketone used in the reaction will determine the substituent at the C-1 position of the resulting tetrahydroisoquinoline. The Pictet-Spengler reaction is a key strategy for constructing complex heterocyclic scaffolds from simple phenylethylamine precursors.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through the analysis of one- and two-dimensional spectra, the carbon-hydrogen framework of 2-(4-Methoxy-3-methyl-phenyl)-ethylamine can be fully established.

The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. The spectrum is expected to show distinct signals corresponding to the aromatic protons, the ethylamine (B1201723) side chain protons, the methoxy (B1213986) group protons, and the methyl group protons.

Aromatic Protons: The three protons on the benzene (B151609) ring are in different chemical environments and would typically appear as a set of multiplets or distinct doublets and singlets in the aromatic region (approximately δ 6.5-7.5 ppm).

Ethylamine Side Chain: The two methylene (B1212753) groups (-CH₂-CH₂-NH₂) of the ethylamine side chain are adjacent to each other and will appear as two triplets, assuming coupling to each other.

Methoxy Group: The three protons of the methoxy group (-OCH₃) are equivalent and will appear as a sharp singlet, typically around δ 3.8 ppm.

Methyl Group: The three protons of the methyl group (-CH₃) attached to the aromatic ring are also equivalent and will present as a singlet in the aliphatic region of the spectrum.

Amine Protons: The protons of the amine group (-NH₂) may appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Ar-H | 6.5 - 7.5 | m |

| -CH₂-Ar | 2.6 - 2.9 | t |

| -CH₂-N | 2.9 - 3.2 | t |

| -OCH₃ | ~3.8 | s |

| Ar-CH₃ | ~2.2 | s |

| -NH₂ | Variable | br s |

s = singlet, t = triplet, m = multiplet, br s = broad singlet

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in the structure.

Aromatic Carbons: Six signals are anticipated in the aromatic region (δ 110-160 ppm) for the six carbons of the benzene ring. The carbon atom attached to the methoxy group will be the most deshielded.

Ethylamine Side Chain Carbons: Two signals in the aliphatic region (δ 30-50 ppm) correspond to the two methylene carbons.

Methoxy Carbon: A signal around δ 55 ppm is characteristic of the methoxy group's carbon.

Methyl Carbon: The carbon of the methyl group attached to the ring will appear at a higher field (lower ppm value), typically around δ 15-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Quaternary Ar-C (x3) | 125 - 160 |

| Ar-CH (x3) | 110 - 130 |

| -CH₂-Ar | ~35 |

| -CH₂-N | ~42 |

| -OCH₃ | ~55 |

| Ar-CH₃ | ~16 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei. science.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). sdsu.edu For this compound, a key cross-peak would be observed between the two methylene groups of the ethylamine side chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with the carbons to which they are directly attached. columbia.edu This allows for the unambiguous assignment of each carbon signal based on the previously assigned proton signals. For instance, the singlet from the methoxy protons would correlate with the methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). columbia.edu HMBC is instrumental in connecting the different fragments of the molecule. For example, correlations would be expected from the methoxy protons to the C4 carbon of the aromatic ring, and from the benzylic protons (-CH₂-Ar) to the C1, C2, and C6 carbons of the ring, confirming the substitution pattern.

The compound this compound is an achiral molecule as it does not possess a stereocenter. Therefore, it does not exist as enantiomers, and methods for determining enantiomeric composition are not applicable.

Chiral NMR methods are employed for chiral molecules, which can exist as non-superimposable mirror images (enantiomers). These techniques typically involve the use of a chiral solvating agent or a chiral derivatizing agent. bates.edu These agents interact differently with each enantiomer, leading to the formation of transient diastereomeric complexes that can be distinguished in the NMR spectrum, allowing for the quantification of each enantiomer. nih.gov While not relevant for the title compound, these methods are vital for the analysis of related chiral phenethylamine (B48288) derivatives.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which acts as a molecular fingerprint.

In GC-MS, the compound is first separated from other components in a mixture by gas chromatography and then introduced into the mass spectrometer for analysis. The mass spectra of phenethylamines are characterized by a predominant fragmentation pathway involving an amine-initiated alpha-cleavage (also known as benzylic cleavage) of the carbon-carbon bond between the aromatic ring and the ethylamine side chain. oup.com

For this compound (molecular weight: 165.23 g/mol ), this cleavage results in two primary fragment ions:

A substituted benzylic cation at a mass-to-charge ratio (m/z) of 135. This fragment corresponds to the [C₉H₁₁O]⁺ ion.

An iminium ion fragment from the ethylamine side chain at m/z 30, corresponding to [CH₂NH₂]⁺.

The presence of these characteristic fragments is a strong indicator of the 4-methoxy-3-methylphenethylamine structure. Studies on regioisomers have shown that while they may have identical molecular weights and some common fragments, detailed analysis of the full mass spectrum and chromatographic retention time allows for their specific identification. oup.comnih.gov

Table 3: Expected GC-MS Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Formula |

| 165 | Molecular Ion (M⁺) | [C₁₀H₁₅NO]⁺ |

| 135 | 4-Methoxy-3-methylbenzyl cation | [C₉H₁₁O]⁺ |

| 30 | Iminium ion | [CH₄N]⁺ |

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS)

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for the separation, detection, and identification of chemical compounds. In the analysis of substituted phenethylamines, LC-MS methods typically utilize a reversed-phase column to separate the analyte from a mixture. For compounds similar to this compound, a common mobile phase consists of a gradient mixture of acetonitrile (B52724) and water, often with a modifier like formic acid to improve ionization. nih.gov

In positive ionization mode, the molecule is expected to readily form a protonated molecular ion [M+H]⁺. Given the molecular formula C₁₀H₁₅NO, the monoisotopic mass of the neutral molecule is 165.1154 g/mol . epa.gov Therefore, the expected mass-to-charge ratio (m/z) for the protonated molecule would be approximately 166.1232.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the ion, which can be used to confirm its elemental composition. For the [M+H]⁺ ion of this compound, HRMS would be used to verify that the measured mass is consistent with the theoretical exact mass of C₁₀H₁₆NO⁺, thus providing strong evidence for the compound's identity.

Table 1: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₁₀H₁₅NO |

| Monoisotopic Mass | 165.1154 g/mol |

| Ionization Mode | Positive Electrospray (ESI+) |

| Adduct | [M+H]⁺ |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is indispensable for structural elucidation. In an MS/MS experiment, the protonated molecular ion ([M+H]⁺ at m/z 166.12) is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions provide information about the molecule's structure. bohrium.com

For this compound, the most probable fragmentation pathway involves the cleavage of the C-C bond beta to the aromatic ring (benzylic cleavage). This would result in the loss of the ethylamine side chain as a neutral species and the formation of a stable benzylic cation. A key fragmentation pathway for phenethylamines is the loss of ammonia (B1221849) (NH₃) from the protonated molecule. Another characteristic fragmentation involves the cleavage of the bond between the alpha and beta carbons of the side chain, leading to the formation of a tropylium-like ion. The fragmentation pattern of related phenethylamines often shows a dominant fragment resulting from this benzylic cleavage. bohrium.commassbank.eu

Table 2: Predicted Major Fragment Ions in MS/MS Analysis

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Structural Interpretation |

|---|---|---|---|

| 166.12 | 149.09 | NH₃ | Loss of ammonia |

| 166.12 | 135.08 | CH₄N | Cleavage of the ethylamine side chain |

Vibrational and Electronic Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features. researchgate.net

The primary amine (-NH₂) group would show symmetric and asymmetric N-H stretching vibrations, typically in the range of 3300-3500 cm⁻¹. The aromatic ring would be identified by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The methoxy group (-OCH₃) would produce a characteristic C-O stretching band around 1020-1250 cm⁻¹. Finally, the alkyl portions of the molecule (the methyl and ethyl groups) would show C-H stretching and bending vibrations in the 2850-2960 cm⁻¹ and 1375-1450 cm⁻¹ regions, respectively.

Table 3: Predicted FTIR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 |

| Aromatic Ring | C-H Stretch | > 3000 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Methoxy (-OCH₃) | C-O Stretch | 1020 - 1250 |

| Alkyl (CH₃, CH₂) | C-H Stretch | 2850 - 2960 |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org The chromophore in this compound is the substituted benzene ring. Aromatic compounds typically exhibit strong absorption in the UV region due to π → π* transitions. The presence of substituents on the benzene ring, such as the methoxy and methyl groups, can shift the absorption maximum (λmax) to longer wavelengths (a bathochromic or red shift) and increase the molar absorptivity. For a methoxy-substituted phenyl compound, one would expect a primary absorption band around 200-230 nm and a secondary, less intense band around 270-290 nm. scielo.org.za The presence of the lone pair of electrons on the nitrogen of the amine group can also lead to n → σ* transitions. youtube.comresearchgate.net

Table 4: Expected UV-Vis Absorption Data

| Chromophore | Electronic Transition | Expected λmax (nm) |

|---|---|---|

| Substituted Benzene Ring | π → π* | ~220-230 and ~270-290 |

Chromatographic Methods for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of a compound and for its quantification. ptfarm.pl A reversed-phase HPLC method would be most suitable for this compound.

A typical HPLC system would employ a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid modifier like formic or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol. nih.gov The separation would be achieved by running a gradient, where the proportion of the organic solvent is increased over time. Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits significant absorbance, as determined by its UV-Vis spectrum (e.g., around 220 nm or 275 nm).

The purity of the sample is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram. For quantification, a calibration curve is constructed by analyzing a series of standards of known concentration. The concentration of the unknown sample is then determined by comparing its peak area to the calibration curve. nih.gov

Table 5: Typical HPLC Parameters

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Linear gradient from 10% B to 90% B over 10-20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~220 nm or ~275 nm |

Gas Chromatography (GC)

Gas Chromatography, particularly when coupled with Mass Spectrometry (GC-MS), is a cornerstone technique for the separation, identification, and quantification of volatile and semi-volatile compounds such as this compound. The analysis of phenethylamine derivatives by GC-MS presents unique challenges, primarily due to the existence of numerous regioisomers which may be isobaric (having the same molecular weight) and produce very similar mass spectra under standard electron ionization conditions. nih.govoup.com

Research on related phenethylamines shows that isomeric forms often yield mass spectra with equivalent major fragment ions, making unambiguous identification difficult without proper methodology. nih.govoup.com For instance, many phenethylamines produce characteristic fragment ions at m/z 58. nih.govoup.com To overcome this, chemical derivatization is frequently employed. The conversion of the primary amine group into a derivative, such as a pentafluoropropionamide (B1346557) (PFPA) or heptafluorobutyrylamide (HFBA), significantly alters the fragmentation pathway. nih.govoup.com This process yields unique fragment ions that are characteristic of the specific substitution pattern on the aromatic ring and the structure of the ethylamine side chain, thereby enabling clear differentiation between isomers. nih.gov

The choice of chromatographic conditions, such as the use of non-polar stationary phases, is crucial for achieving baseline resolution of these compounds and their derivatives. nih.gov Furthermore, techniques like employing shorter analytical columns can reduce the residence time of thermally labile compounds in the GC oven, minimizing degradation and improving analytical accuracy. nih.gov

Table 1: Key Mass Spectrometric Fragments for Phenethylamine Isomers

| Compound Type | Analysis Condition | Common/Characteristic m/z Values | Rationale |

|---|---|---|---|

| Underivatized Phenethylamines | Standard EI-MS | 58, 135/136 | Common fragmentation pathways for isobaric isomers, often insufficient for differentiation. nih.govoup.com |

| PFPA/HFBA Derivatized Phenethylamines | EI-MS | Unique hydrocarbon and substituted benzyl (B1604629) fragments (e.g., m/z 107 for ethoxy-substituted rings) | Derivatization creates unique fragmentation patterns, allowing for specific side-chain and ring-position identification. nih.govoup.com |

Solid-State Structural Determination

X-ray Crystallography for Absolute Structure and Conformation

X-ray crystallography stands as the definitive analytical method for determining the absolute three-dimensional structure of a crystalline solid. This powerful technique provides precise information regarding bond lengths, bond angles, and torsional angles, allowing for the unambiguous determination of the molecule's conformation and stereochemistry. It also reveals details about intermolecular interactions, such as hydrogen bonding, and how molecules are arranged within the crystal lattice.

The application of X-ray crystallography requires a single crystal of high quality. While this method is paramount for structural elucidation, specific crystallographic data for this compound has not been detailed in readily available scientific literature. However, analysis of structurally related compounds demonstrates the type of data generated. For example, the crystal structure of a related methoxyphenyl derivative was determined to belong to a specific crystal system and space group, with precisely defined unit cell dimensions. researchgate.net This information provides an unequivocal blueprint of the molecule's solid-state form.

Table 2: Illustrative Crystal Data Parameters from X-ray Crystallography

Note: The following data is for a structurally related compound, 2-(4-methoxyphenyl)-3-methyl-1,8-naphthyridine, and is presented to illustrate the typical output of an X-ray crystallography analysis. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C16H14N2O |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 6.903(2) |

| b (Å) | 7.217(2) |

| c (Å) | 26.071(8) |

| β (°) | 93.023(4) |

| Volume (ų) | 1296.9(7) |

| Z (Molecules per unit cell) | 4 |

Elemental Composition Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the individual elements—carbon (C), hydrogen (H), nitrogen (N), and oxygen (O)—that constitute a compound. This analysis is crucial for verifying the empirical formula of a newly synthesized substance. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula. A close correlation between the found and calculated values serves as strong evidence for the compound's identity and purity.

For this compound, the molecular formula is C₁₀H₁₅NO. chemspider.com From this formula, the precise theoretical elemental composition can be calculated. These theoretical values provide a benchmark against which experimental results from a CHN (Carbon, Hydrogen, Nitrogen) elemental analyzer would be compared.

Table 3: Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Count | Total Mass | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 10 | 120.11 | 72.69% |

| Hydrogen | H | 1.008 | 15 | 15.12 | 9.15% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 8.48% |

| Oxygen | O | 15.999 | 1 | 15.999 | 9.68% |

| Total | C₁₀H₁₅NO | 165.236 | 100.00% |

Computational Chemistry and Molecular Modeling Studies

Molecular Dynamics Simulations and Conformational Landscape Analysis

While quantum mechanics is ideal for studying the electronic properties of a single, static molecule, Molecular Dynamics (MD) simulations are used to explore its dynamic behavior and conformational flexibility over time. manchester.ac.uk MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

For 2-(4-Methoxy-3-methyl-phenyl)-ethylamine, an MD simulation would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and tracking the atomic trajectories over a period of time. This simulation provides a detailed view of the molecule's conformational landscape, identifying the different shapes (conformers) it can adopt due to the rotation around its single bonds. acs.org This analysis is critical for understanding how the molecule might interact with biological targets, as its shape can dictate its binding affinity and function. nih.gov

In Silico Prediction of Reactivity and Reaction Mechanisms

The reactivity of this compound is largely dictated by the interplay of its phenethylamine (B48288) core and the electronic effects of its substituents—the methoxy (B1213986) and methyl groups on the phenyl ring. Computational studies on related phenethylamine derivatives provide a basis for predicting the reactivity and potential reaction mechanisms of this specific compound.

Quantum mechanical calculations, such as Density Functional Theory (DFT), are instrumental in elucidating the electronic properties that govern a molecule's reactivity. For phenethylamines, the conformational flexibility of the ethylamine (B1201723) side chain is a key determinant of its interactions. Computational investigations have shown that phenethylamines can adopt both folded (gauche) and extended (anti) conformations, with the gauche form often being stabilized by an intramolecular interaction between the amine group and the aromatic ring acs.org. The presence of the 4-methoxy and 3-methyl groups on the phenyl ring of this compound would be expected to modulate this conformational preference through steric and electronic effects.

In silico models can also predict sites of metabolic activity. For phenethylamine derivatives, metabolism often involves oxidation of the ethylamine side chain and modifications to the aromatic ring nih.gov. Computational tools can predict the most likely sites for enzymatic attack by cytochrome P450 enzymes, which are crucial for drug metabolism. For instance, software can identify atoms with a higher propensity for hydroxylation or demethylation.

The reaction mechanisms of phenethylamines have also been a subject of computational investigation. For example, studies on the enzymatic N-methylation of phenylethanolamines have utilized DFT to map out the reaction pathway, demonstrating a bimolecular nucleophilic substitution (SN2) mechanism nih.gov. While this compound itself is not a phenylethanolamine, similar computational approaches could be applied to predict its behavior in various chemical transformations. For instance, the formation of phenonium ion intermediates in reactions of related aziridines has been computationally analyzed to understand the reaction pathway and selectivity nih.gov.

To illustrate the predictive power of these methods, the following table summarizes key reactivity descriptors that could be calculated for this compound using computational chemistry.

| Descriptor | Predicted Significance for this compound |

| Highest Occupied Molecular Orbital (HOMO) Energy | Indicates the propensity to donate electrons; a higher HOMO energy suggests greater reactivity towards electrophiles. The electron-donating methoxy and methyl groups are expected to raise the HOMO energy compared to unsubstituted phenethylamine. |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Indicates the propensity to accept electrons; a lower LUMO energy suggests greater reactivity towards nucleophiles. |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The nitrogen atom of the ethylamine group and the oxygen of the methoxy group are predicted to be electron-rich sites. |

| Calculated LogP | Predicts the lipophilicity of the molecule, which is crucial for its pharmacokinetic properties. QSAR studies on phenethylamines have shown that LogP is a critical parameter for their biological activity nih.gov. |

Structure-Based Ligand Design and Molecular Docking Studies

Phenethylamine derivatives are well-known to interact with a variety of receptors in the central nervous system, including serotonin (B10506) (5-HT) and dopamine (B1211576) (DA) receptors mdpi.comkoreascience.kr. Molecular docking studies have been instrumental in elucidating the structure-activity relationships (SAR) of these compounds researchgate.netnih.gov. These studies typically involve docking a library of ligands into the crystal structure or a homology model of the target receptor to identify key binding interactions.

For phenethylamines binding to 5-HT receptors, key interactions often involve:

A salt bridge between the protonated amine of the ligand and a conserved aspartate residue in the receptor (e.g., Asp155 in the 5-HT2A receptor) nih.govplos.org.

Hydrogen bonds between the methoxy groups of the ligand and serine residues within the binding pocket (e.g., Ser239 and Ser242 in the 5-HT2A receptor) nih.govplos.org.

Aromatic interactions (π-π stacking) between the phenyl ring of the ligand and aromatic residues of the receptor, such as phenylalanine and tryptophan.

The 4-methoxy and 3-methyl substituents on this compound would play a crucial role in its binding affinity and selectivity. The 4-methoxy group could form important hydrogen bonds, while the 3-methyl group could engage in hydrophobic interactions within the binding pocket, potentially enhancing binding affinity or influencing selectivity for a particular receptor subtype. The design of constrained analogues, where the flexible ethylamine chain is rigidified, has been a successful strategy to map the bioactive conformation of phenethylamine ligands and improve their selectivity nih.govplos.orgnih.gov.

The following table illustrates a hypothetical docking result for this compound into a generic serotonin receptor binding site, based on known interactions of similar ligands.

| Interacting Residue in Receptor | Type of Interaction with this compound | Predicted Importance for Binding |

| Aspartic Acid | Ionic Bond (Salt Bridge) with the protonated ethylamine group | High |

| Serine | Hydrogen Bond with the 4-methoxy group | High |

| Phenylalanine | π-π Stacking with the phenyl ring | Moderate |

| Leucine/Valine | Hydrophobic Interaction with the 3-methyl group | Moderate to Low |

| Serine | Hydrogen Bond with the amine group | Moderate |

These computational approaches are pivotal in modern drug discovery, enabling the rational design of new molecules with desired pharmacological properties. For this compound, these in silico studies provide a valuable framework for understanding its chemical reactivity and potential as a modulator of neuroreceptors, paving the way for future experimental investigations.

Structure Activity Relationship Sar Studies and in Vitro Biochemical Interactions

Elucidation of Molecular Interactions with Biological Macromolecules

The interaction of 2-(4-Methoxy-3-methyl-phenyl)-ethylamine with biological targets is primarily governed by its structural similarity to endogenous monoamine neurotransmitters. In vitro studies on this compound and its analogs focus on receptor binding affinities, enzyme inhibition kinetics, and transporter interactions.

Ligand binding assays are essential for characterizing the affinity of a compound for various receptors. Phenethylamine (B48288) derivatives are known to interact with a range of receptors, particularly serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors.

Studies on related substituted phenethylamines show that the pattern of substitution on the phenyl ring significantly influences receptor affinity. For instance, 2,5-dimethoxy-substituted phenethylamines demonstrate moderate to high affinity for the 5-HT2A receptor. researchgate.net The affinity for the 5-HT2A receptor can be influenced by the nature of the substituent at the 4-position; bulkier and more lipophilic groups at this position tend to increase binding affinity. researchgate.netfrontiersin.org While specific data for this compound is not extensively detailed, SAR studies of analogous compounds provide insights. For example, in a series of 2-(4-fluoro-3-hydroxyphenyl)ethylamine derivatives, the parent amine showed affinity for both D-1 and D-2 dopamine receptors. nih.gov

The affinity of various phenethylamine derivatives for serotonin and dopamine receptors is presented below.

| Compound | Receptor | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|

| 2C-O-27 (a 2,5-dimethoxy-4-alkoxyphenethylamine) | 5-HT2A | 8.1 | frontiersin.org |

| 2-(4-Fluoro-3-hydroxyphenyl)ethylamine | D-1 | Slightly less than Dopamine | nih.gov |

| 2-(4-Fluoro-3-hydroxyphenyl)ethylamine | D-2 | Slightly less than Dopamine | nih.gov |

| N-ethyl derivative of 2-(4-Fluoro-3-hydroxyphenyl)ethylamine | D-2 | Significantly Enhanced | nih.gov |

| N-n-propyl derivative of 2-(4-Fluoro-3-hydroxyphenyl)ethylamine | D-2 | Significantly Enhanced | nih.gov |

Monoamine oxidases (MAO) are enzymes responsible for the degradation of monoamine neurotransmitters. nih.gov Phenethylamines can act as substrates or inhibitors of these enzymes. There are two main isoforms, MAO-A and MAO-B. MAO-A preferentially metabolizes serotonin and noradrenaline, while MAO-B has a higher affinity for phenethylamine itself. nih.govnih.gov

The substitution pattern on the phenethylamine structure determines its selectivity and potency as an MAO inhibitor. A series of phenethylamine derivatives with various ring substituents were shown to be potent and selective MAO-A inhibitors. uchile.cl For example, α-methylphenethylamine (amphetamine) and its analogs demonstrate competitive inhibition of MAO-A. researchgate.net The introduction of an α-methyl group can influence inhibitory potency. In contrast, N,α-diethylphenethylamine is a weak inhibitor of both MAO-A and MAO-B. researchgate.net The inhibitory effects of some phenethylamine derivatives on MAO are summarized below.

| Compound | Enzyme | Inhibition Constant (Ki, µM) | Inhibition Type | Reference |

|---|---|---|---|---|

| Amphetamine | MAO-A | 5.3 | Competitive | researchgate.net |

| α-Ethylphenethylamine (AEPEA) | MAO-A | 14.0 | Competitive | researchgate.net |

| α-Ethylphenethylamine (AEPEA) | MAO-B | 234 | Competitive | researchgate.net |

| N,α-Diethylphenethylamine (N,α-DEPEA) | MAO-A | 251 | Weak Inhibitor | researchgate.net |

| N,α-Diethylphenethylamine (N,α-DEPEA) | MAO-B | 159 | Weak Inhibitor | researchgate.net |

| MDMA | MAO-A | 18.6 - 24.5 | Competitive | researchgate.net |

| MDA | MAO-A | 7.8 - 8.4 | Mixed-type | researchgate.net |

Neurotransmitter transporters, such as the dopamine transporter (DAT), are critical for regulating synaptic concentrations of monoamines. biomolther.org Many substituted phenethylamines act as inhibitors of these transporters. nih.gov Inhibition of DAT blocks the reuptake of dopamine from the synaptic cleft, thereby prolonging its action.

The structural features of phenethylamine derivatives are key determinants of their affinity and potency at DAT. nih.govbiomolther.org Studies on various analogs show that the aromatic ring and the amine group are crucial for binding. biomolther.org For instance, a series of 2β-substituted 3β-phenyltropanes, which share structural similarities with phenethylamines, were found to bind with high affinity to DAT. researchgate.net Increasing the lipophilicity at certain positions can lead to increased binding affinity and dopamine uptake inhibition. researchgate.net The inhibitory effects of several phenethylamine derivatives on dopamine reuptake are shown below.

| Compound Class/Derivative | Target | Activity (IC50, nM) | Reference |

|---|---|---|---|

| Arylethylamine derivative 9 | DAT | 360.5 | researchgate.net |

| 2-(alkyl amino)-1-arylalkan-1-one derivative 19 | DAT | 398.6 | researchgate.net |

| 2-(alkyl amino)-1-arylalkan-1-one derivative 21 | DAT | 413.4 | researchgate.net |

| 3β-(4-methoxyphenyl)tropane-2β-carboxylic acid 2-(3-iodo-4-aminophenyl)ethyl ester (8i) | DAT | 2.5 | nih.gov |

Systematic Investigations of Substituent Effects on Binding and Activity

The specific substituents on the phenethylamine scaffold, namely the 4-methoxy and 3-methyl groups, are critical in defining the molecule's interaction with biological targets.

The position and electronic nature of substituents on the phenyl ring are paramount for molecular recognition at receptor and enzyme binding sites.

Methoxy (B1213986) Group: A methoxy group, such as the one at the 4-position of the target compound, can significantly influence binding affinity. In studies of phenethylamine derivatives, the presence of methoxy groups can have strong, position-dependent effects on affinity for the 5-HT2A receptor. nih.gov For example, methoxy groups at the 2- and 5-positions are common in high-affinity 5-HT2A receptor ligands. frontiersin.org The 4-position substituent is also critical; increasing the size and lipophilicity of 4-alkoxy groups generally increases binding affinities at 5-HT2A and 5-HT2C receptors. researchgate.net However, in some cases, methoxy groups at meta and para positions (R5-R7 in some numbering schemes) can exert negative effects on affinity. biomolther.org

The ethylamine (B1201723) side chain, and specifically the terminal amine group, is a fundamental component for the biological activity of phenethylamines. wikipedia.org This group is typically protonated at physiological pH, allowing it to form crucial ionic interactions and hydrogen bonds with acidic residues in the binding sites of receptors and transporters. biomolther.org

For example, in the dopamine transporter, the charged amine of piperidine-containing inhibitors forms a hydrogen bond with the polar side chain of an aspartate residue (Asp79). nih.govbiomolther.org This interaction is considered vital for protein-ligand binding and inhibitory activity. biomolther.orgnih.gov

Modifications to the amine group or the ethylamine chain can drastically alter the pharmacological profile:

N-Substitution: Adding alkyl groups to the nitrogen atom (N-alkylation) can change receptor selectivity. For instance, substituting the amino group of 2-(4-fluoro-3-hydroxyphenyl)ethylamine with ethyl or n-propyl groups was found to decrease affinity for D-1 dopamine receptors but significantly enhance affinity and selectivity for D-2 receptors. nih.gov

α-Substitution: Adding a methyl group to the alpha-carbon (the carbon adjacent to the amine) creates an amphetamine analog. This modification often increases metabolic stability by hindering metabolism by MAO and can also influence receptor binding and potency. researchgate.netfrontiersin.org

Stereochemical Determinants of Biological Activity

The stereochemistry of a molecule, referring to the three-dimensional arrangement of its atoms, can be a critical determinant of its biological activity. Enantiomers, which are non-superimposable mirror images of a chiral molecule, often exhibit different pharmacological and toxicological properties. This is because biological targets, such as receptors and enzymes, are themselves chiral and can interact differently with each enantiomer.

For the compound this compound, the carbon atom to which the ethylamine group is attached is a chiral center, meaning the compound can exist as two distinct enantiomers, (R)- and (S)-2-(4-methoxy-3-methyl-phenyl)-ethylamine. However, a review of publicly available scientific literature reveals a lack of specific studies investigating the stereochemical determinants of biological activity for this particular compound. Research that isolates and characterizes the individual enantiomers and evaluates their differential effects on biological systems has not been identified. Therefore, it is not possible to detail the specific influence of stereoisomerism on the biological profile of this compound at this time.

In Vitro Cellular Assays for Investigating Biological Responses (e.g., Cytotoxicity in Cell Lines, Antimicrobial Screening)

In vitro cellular assays are essential tools for characterizing the biological effects of a compound at the cellular level. These assays can provide valuable information on potential therapeutic applications or toxicological risks. Common in vitro assays include cytotoxicity screening in various cell lines to assess potential anticancer properties or general toxicity, and antimicrobial screening to identify potential efficacy against pathogenic microorganisms.

Despite the importance of such studies, a comprehensive search of the scientific literature did not yield any specific data from in vitro cellular assays for this compound. No studies reporting on the cytotoxicity of this compound in any cancer or normal cell lines were found. Similarly, there is no available research detailing the results of antimicrobial screening of this compound against a panel of bacteria or fungi. The absence of such data in the public domain means that the biological response of cells to this specific compound remains uncharacterized.

Future Research Directions and Advanced Methodologies

Exploration of Novel Bioisosteres and Scaffold Modifications

The exploration of bioisosteres and scaffold modifications is a cornerstone of modern medicinal chemistry, aimed at optimizing the pharmacological profile of lead compounds like 2-(4-Methoxy-3-methyl-phenyl)-ethylamine. nih.govresearchgate.net Bioisosterism involves substituting atoms or groups with other substructures that have similar physical or chemical properties, which can lead to improved potency, selectivity, and pharmacokinetic properties. researchgate.net

Future research will likely focus on systematic modifications of the this compound structure. This could involve:

Ring Modifications: Altering the phenyl ring to other aromatic or heteroaromatic systems to explore new interactions with biological targets.

Substituent Bioisosteres: Replacing the methoxy (B1213986) (-OCH3) and methyl (-CH3) groups with other bioisosteres to fine-tune electronic and steric properties. For example, a methoxy group could be replaced by a hydroxyl, amino, or halogen group to modulate binding affinity and metabolic stability.

Ethylamine (B1201723) Chain Alterations: Modifying the ethylamine side chain to alter flexibility and basicity, which can impact receptor binding and penetration of the blood-brain barrier.

Scaffold hopping is another advanced strategy that could be employed. researchgate.net This involves replacing the core phenethylamine (B48288) scaffold with a structurally different moiety that maintains a similar three-dimensional arrangement of key binding features. This can lead to the discovery of novel chemical classes with improved properties.

| Modification Strategy | Potential Outcome | Example Bioisosteric Replacement for this compound |

| Ring System Modification | Altered selectivity and potency | Phenyl ring replaced with a pyridine (B92270) or thiophene (B33073) ring |

| Methoxy Group Replacement | Modulated metabolic stability and binding | -OCH3 replaced with -OH, -F, or -NH2 |

| Methyl Group Replacement | Fine-tuned steric interactions | -CH3 replaced with -Cl or -CF3 |

| Ethylamine Chain Alteration | Modified pharmacokinetics and basicity | Lengthening or shortening the alkyl chain, or introducing conformational constraints |

Integration of Artificial Intelligence and Machine Learning in Predictive Modeling for Phenethylamine Derivatives

Key applications of AI and ML in this context include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can build predictive models that correlate the chemical structures of phenethylamine derivatives with their biological activities. nih.gov This can help in prioritizing the synthesis of new compounds with a higher probability of success.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities is crucial. AI models can be trained on existing data to forecast these properties for novel derivatives of this compound, reducing the need for extensive and costly experimental testing in the early stages. mdpi.com

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. By learning from the chemical space of known psychoactive compounds, these models can propose novel phenethylamine derivatives that are optimized for specific biological targets. ualberta.ca

| AI/ML Application | Description | Potential Impact on Phenethylamine Research |

| Predictive QSAR | Using algorithms to model the relationship between chemical structure and biological activity. nih.gov | Rapidly screen virtual libraries of derivatives to identify the most promising candidates for synthesis. |

| ADMET Profiling | Predicting the pharmacokinetic and toxicity profiles of compounds. mdpi.com | Early identification of compounds with poor developability profiles, saving time and resources. |

| Generative Models | AI systems that can generate novel molecular structures with desired properties. ualberta.ca | Discovery of entirely new phenethylamine scaffolds with potentially improved efficacy and safety. |

Development of Advanced Biosensing Platforms for Detecting Biochemical Interactions

Understanding how this compound interacts with its biological targets is fundamental. Advanced biosensing platforms offer the potential for real-time, highly sensitive detection of these interactions. Electrochemical biosensors, in particular, have shown great promise for the detection of catecholamines, which are structurally related to phenethylamines. mdpi.com

Future research in this area could involve the development of:

Nanomaterial-Based Sensors: Incorporating materials like graphene, carbon nanotubes, and metal nanoparticles into biosensors can significantly enhance their sensitivity and selectivity. mdpi.com These sensors could be designed to detect the binding of this compound to specific receptors or transporters.

In Vivo Monitoring: The development of implantable biosensors could allow for the real-time monitoring of the concentration of this compound and its metabolites in specific brain regions of animal models. This would provide invaluable data on its pharmacokinetics and pharmacodynamics.

High-Throughput Screening Assays: Miniaturized biosensor arrays could be used to screen libraries of phenethylamine derivatives against a panel of biological targets simultaneously, providing a rapid method for determining their selectivity profiles.

Microfluidic Synthesis and High-Throughput Screening for Rapid Discovery

Microfluidics, the science of manipulating small volumes of fluids in channels with dimensions of tens to hundreds of micrometers, offers significant advantages for chemical synthesis and biological screening. d-nb.infobiochips.or.kr The application of this technology to the study of phenethylamine derivatives can dramatically increase the speed of discovery. mdpi.com

Future directions include:

Automated Synthesis: Microfluidic reactors can be used to perform the synthesis of this compound and its analogs in a highly controlled and automated fashion. This allows for the rapid generation of a library of compounds for biological testing.

High-Throughput Screening (HTS): Microfluidic devices can be designed to perform thousands of biological assays in parallel on a single chip. uzh.chnjit.edu This enables the rapid screening of a compound library against a specific biological target to identify hits.

Integrated Synthesis and Screening: The ultimate goal is to create integrated microfluidic platforms that can both synthesize and screen novel phenethylamine derivatives in a continuous workflow. This would represent a paradigm shift in the speed at which new lead compounds can be discovered.

Comprehensive Mechanistic Studies of Biological Interactions at the Molecular Level

A deep understanding of how this compound interacts with its biological targets at the molecular level is crucial for rational drug design. The phenethylamine scaffold is known to interact with a variety of receptors and transporters in the central nervous system, including those for dopamine (B1211576), norepinephrine, and serotonin (B10506). nih.govnih.gov

Future research should focus on:

Structural Biology: Determining the high-resolution crystal or cryo-electron microscopy (cryo-EM) structures of this compound bound to its target proteins. This would provide a precise map of the molecular interactions that are responsible for its biological activity.

Computational Modeling: Using techniques such as molecular docking and molecular dynamics simulations to model the binding of this compound to its targets. These simulations can provide insights into the binding energetics and the conformational changes that occur upon binding.

Advanced Spectroscopy: Employing techniques like nuclear magnetic resonance (NMR) spectroscopy and surface plasmon resonance (SPR) to study the kinetics and thermodynamics of the binding interaction in real-time.

A comprehensive understanding of these molecular interactions will be essential for the design of next-generation phenethylamine derivatives with tailored pharmacological profiles.

常见问题

Q. What are the recommended synthetic routes for 2-(4-Methoxy-3-methyl-phenyl)-ethylamine, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves reductive amination of 4-methoxy-3-methylacetophenone using ammonium acetate and sodium cyanoborohydride under acidic conditions. Alternative routes include nucleophilic substitution of halogenated precursors (e.g., 4-methoxy-3-methylbenzyl chloride) with ethylamine derivatives. Reaction conditions such as temperature (60–80°C), solvent polarity (methanol or ethanol), and catalyst choice (e.g., palladium for hydrogenation) critically impact yield and purity . Optimizing stoichiometry and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm structural integrity, with methoxy protons resonating at ~3.8 ppm and aromatic protons between 6.5–7.2 ppm. Ethylamine chain protons appear as triplets (~2.8 ppm for CH adjacent to NH) .

- IR : Stretching vibrations for NH (3300–3500 cm), methoxy C-O (1250 cm), and aromatic C=C (1600 cm) are diagnostic .

- MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] at 180.1382 for CHNO) .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category 2A/2B) .

- Ventilation : Use fume hoods to prevent inhalation of vapors (OSHA HazCom 2012 standards) .

- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste. Avoid aqueous release due to potential aquatic toxicity .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

- Methodological Answer : Hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set calculate HOMO-LUMO gaps, ionization potentials, and electron affinity. Exact exchange terms improve accuracy for thermochemical properties like atomization energy (average error <3 kcal/mol) . Solvent effects (e.g., polarizable continuum models) refine predictions for pharmacological applications .

Q. What structural modifications enhance binding affinity to dopamine receptors (e.g., D2 subtypes)?

- Methodological Answer :

- Substitution Patterns : Fluorination at the 5-position of the phenyl ring increases lipophilicity and D2 affinity (e.g., 2-(4-fluoro-3-hydroxyphenyl)ethylamine shows 2-fold higher binding vs. dopamine) .

- Chain Length : Extending the ethylamine chain to propylamine reduces steric hindrance, improving receptor docking. However, excessive elongation (>3 carbons) decreases selectivity .

- Methoxy Positioning : 3-Methoxy groups enhance π-stacking interactions with receptor residues (e.g., Tyr-408 in D2), while 4-methoxy groups may hinder binding .

Q. How can contradictory data in pharmacological studies (e.g., conflicting IC values) be resolved?

- Methodological Answer :

- Assay Standardization : Use identical cell lines (e.g., HEK293 expressing human D2 receptors) and buffer conditions (pH 7.4, 37°C) to minimize variability .

- Control Compounds : Include reference ligands (e.g., haloperidol for D2 antagonism) to calibrate potency metrics .

- Statistical Analysis : Apply multivariate regression to account for covariates like membrane lipid composition or receptor density .

Q. What advanced analytical methods assess the compound’s stability under physiological conditions?

- Methodological Answer :

- HPLC-MS/MS : Quantifies degradation products in simulated gastric fluid (pH 1.2) and plasma (37°C, 24 hrs). Stability is enhanced by replacing the ethylamine group with cyclopropylamine .

- Circular Dichroism (CD) : Monitors conformational changes in buffered solutions (PBS, pH 7.4) under UV light exposure .

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks; analyze via TGA-DSC to detect thermal decomposition thresholds (>150°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。